6-Bromo-4-methylquinazolin-8-ol
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Overview
Description
6-Bromo-4-methylquinazolin-8-ol is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a methyl group in the structure of this compound enhances its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methylquinazolin-8-ol typically involves the bromination of 4-methylquinazolin-8-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methylquinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-methylquinazolin-8-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: 4-Methylquinazolin-8-ol.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylquinazolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound’s ability to form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. The compound may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinazoline: Lacks the methyl group at the 4-position.
4-Methylquinazolin-8-ol: Lacks the bromine atom at the 6-position.
6-Chloro-4-methylquinazolin-8-ol: Contains a chlorine atom instead of a bromine atom at the 6-position
Uniqueness
6-Bromo-4-methylquinazolin-8-ol is unique due to the combined presence of both the bromine atom and the methyl group, which enhances its chemical reactivity and biological activity. This combination allows for a broader range of chemical modifications and potential therapeutic applications compared to its similar compounds .
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-4-methylquinazolin-8-ol |
InChI |
InChI=1S/C9H7BrN2O/c1-5-7-2-6(10)3-8(13)9(7)12-4-11-5/h2-4,13H,1H3 |
InChI Key |
WEOYSCFJWTYDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=N1)O)Br |
Origin of Product |
United States |
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